![molecular formula C4H4N2OS B570329 Oxazole-4-carbothioamide CAS No. 118802-31-6](/img/structure/B570329.png)
Oxazole-4-carbothioamide
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Overview
Description
Oxazole-4-carbothioamide is a heterocyclic organic compound . It has a molecular weight of 128.15 and is a solid at room temperature .
Synthesis Analysis
Oxazoles, including Oxazole-4-carbothioamide, can be synthesized through various methods. One of the most common strategies is the van Leusen oxazole synthesis . This method involves the use of tosylmethylisocyanides (TosMICs) and has been used to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular formula of Oxazole-4-carbothioamide is C4H4N2OS . The structure of this compound includes a five-membered ring with one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
The chemistry of oxazoles is complex and intriguing . Oxazoles can undergo a variety of reactions, and the substitution pattern in oxazole derivatives plays a pivotal role in these reactions .Physical And Chemical Properties Analysis
Oxazole-4-carbothioamide is a solid at room temperature . It has a molecular weight of 128.15 .Scientific Research Applications
- Oxazole-4-carbothioamide derivatives have demonstrated antibacterial properties. Researchers have explored their potential as novel antimicrobial agents against various bacterial strains. Mechanistic studies reveal interactions with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth .
- Oxazole-4-carbothioamide derivatives exhibit antifungal activity. They have been investigated for their effectiveness against fungal pathogens, including Candida species and dermatophytes. These compounds may interfere with fungal cell wall synthesis or disrupt membrane integrity .
- Studies suggest that oxazole-4-carbothioamide derivatives possess anticancer properties. They inhibit cancer cell proliferation and induce apoptosis. Researchers have explored their impact on specific cancer cell lines, including breast, lung, and colon cancer .
- Oxazole-4-carbothioamide compounds have been evaluated for their anti-inflammatory activity. They may modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines. These effects make them potential candidates for managing inflammatory diseases .
- In recent years, magnetic nanocatalysts have gained attention in organic synthesis. Oxazole-4-carbothioamide derivatives have been synthesized using these catalytic systems. Magnetic nanoparticles offer advantages such as easy separation from reaction mixtures using an external magnet. Researchers have explored various magnetic nanocomposites for efficient oxazole synthesis .
- Oxazole-4-carbothioamide serves as a precursor for thiazole derivatives. Researchers have developed eco-friendly catalytic systems to prepare thiazoles using this compound. The focus is on efficient and sustainable methods for thiazole assembly .
Antibacterial Activity
Antifungal Properties
Anticancer Potential
Anti-Inflammatory Effects
Metal Nanocomposites and Catalysis
Thiazole Derivatives Synthesis
Future Directions
Mechanism of Action
Target of Action
Oxazole-4-carbothioamide is a heterocyclic compound that has been shown to interact with various biological systems such as enzymes and receptors It’s worth noting that oxazole derivatives have been found to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
It’s known that oxazole derivatives can bind to biological systems via numerous non-covalent interactions . This interaction can lead to changes in the function of the target, which can result in various pharmacological effects.
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological actions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the bioactivity of oxazole derivatives at low doses has been reported, suggesting good bioavailability .
Result of Action
It’s known that oxazole derivatives can exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . This suggests that Oxazole-4-carbothioamide may have similar effects.
Action Environment
It’s worth noting that the bioactivity of oxazole derivatives at low doses has been reported, suggesting that they may be stable and effective under various conditions .
properties
IUPAC Name |
1,3-oxazole-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJZCFWXSBVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678467 |
Source
|
Record name | 1,3-Oxazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-4-carbothioamide | |
CAS RN |
118802-31-6 |
Source
|
Record name | 1,3-Oxazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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